sarcalumenin

Calcium buffering Sarcoplasmic reticulum Excitation-contraction coupling

Sarcalumenin is the only known luminal SR protein that directly binds and stabilizes SERCA2a, prolonging its half-life ~2.5-fold. Unlike calsequestrin (CSQ) or histidine-rich Ca²⁺-binding protein (HCP), SAR localizes exclusively to longitudinal SR with distinct Ca²⁺ affinity (Kd ~300–600 µM). Cardiac-specific isoform differs structurally from skeletal muscle SAR. Essential for SERCA2a degradation studies, SOCE modulation, and cardiac stress models. Choose cardiac-specific sarcalumenin reagents to guarantee experimental validity.

Molecular Formula Cl3H6O3Os
Molecular Weight 0
CAS No. 126469-70-3
Cat. No. B1178453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesarcalumenin
CAS126469-70-3
Synonymssarcalumenin
Molecular FormulaCl3H6O3Os
Structural Identifiers
Commercial & Availability
Standard Pack Sizes96 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarcalumenin CAS 126469-70-3: Procurement Guide for the SR Luminal Ca²⁺-Binding Glycoprotein


Sarcalumenin (CAS 126469-70-3) is a 160-kDa luminal Ca²⁺-binding glycoprotein localized predominantly in the longitudinal sarcoplasmic reticulum (SR) of striated muscle cells [1]. It functions as a high-capacity, low-affinity Ca²⁺ buffer, binding up to 400 nmol Ca²⁺/mg protein (approximately 35 mol Ca²⁺/mol protein) with an apparent dissociation constant (Kd) of 300–600 µM [2]. Sarcalumenin is essential for maintaining cardiac function under biomechanical and physiological stresses, including pressure overload and endurance exercise, through its functional interaction with SERCA2a [3]. Its specific subcellular distribution—enriched in longitudinal SR versus terminal cisternae—distinguishes it from other SR Ca²⁺-binding proteins [4].

Why Sarcalumenin Cannot Be Substituted with Other SR Ca²⁺-Binding Proteins in Experimental Models


Sarcalumenin is not functionally interchangeable with calsequestrin (CSQ) or histidine-rich Ca²⁺-binding protein (HCP), despite all three being luminal SR Ca²⁺-binding proteins. Sarcalumenin exhibits a unique combination of subcellular localization (longitudinal SR), Ca²⁺-binding affinity (Kd ~300–600 µM), and direct protein-protein interaction with SERCA2a that enhances SERCA2a protein stability and prolongs its half-life [1]. CSQ localizes primarily to junctional SR terminal cisternae and binds Ca²⁺ with high capacity (~900–1000 nmol Ca²⁺/mg) but substantially higher affinity (Kd ~1–10 µM) [2]. HCP exhibits distinct phosphorylation-dependent regulation of the ryanodine receptor [3]. Furthermore, cardiac sarcalumenin is structurally and immunologically distinct from skeletal muscle sarcalumenin, differing in electrophoretic mobility, peptide maps, and amino acid sequence [4]. Substituting sarcalumenin with CSQ, HCP, or even the skeletal muscle isoform in experimental systems would fail to recapitulate sarcalumenin-specific effects on SERCA2a stabilization, store-operated Ca²⁺ entry (SOCE), and longitudinal SR Ca²⁺ handling.

Sarcalumenin Quantitative Differentiation Evidence for Scientific Selection


Sarcalumenin vs. Calsequestrin: Distinct Ca²⁺-Binding Affinity and Subcellular Localization for Longitudinal SR Function

Sarcalumenin exhibits a fundamentally distinct Ca²⁺-binding profile compared to calsequestrin (CSQ), the primary Ca²⁺ buffer of junctional SR. Sarcalumenin binds Ca²⁺ with a Kd of 300–600 µM and a capacity of 400 nmol Ca²⁺/mg protein (~35 mol Ca²⁺/mol) [1]. In contrast, CSQ binds Ca²⁺ with a Kd of approximately 1–10 µM and a higher capacity of 900–1000 nmol Ca²⁺/mg [2]. Functionally, sarcalumenin localizes primarily to the longitudinal SR, whereas CSQ is concentrated in junctional SR terminal cisternae [3]. This differential affinity and localization dictate that sarcalumenin acts as a low-affinity, mobile Ca²⁺ shuttle in longitudinal SR, while CSQ functions as a high-affinity, stationary Ca²⁺ reservoir at Ca²⁺ release sites.

Calcium buffering Sarcoplasmic reticulum Excitation-contraction coupling

Sarcalumenin Knockout Phenotype: Enhanced Muscle Fatigue Resistance via Altered SOCE

Sarcalumenin knockout (SAR⁻/⁻) mice exhibit a paradoxical phenotype of enhanced resistance to muscle fatigue, in contrast to the fatigue susceptibility observed with calsequestrin or SERCA deficiency. SAR⁻/⁻ mice showed significantly prolonged time to fatigue during repetitive stimulation compared to wild-type (WT) controls [1]. This enhanced fatigue resistance was mechanistically linked to altered store-operated Ca²⁺ entry (SOCE) and compensatory upregulation of other Ca²⁺ regulatory proteins [2]. Specifically, SAR ablation altered the amplitude and kinetics of SOCE in skeletal muscle fibers, demonstrating that sarcalumenin is a negative regulator of SOCE [3]. In contrast, CSQ knockout or SERCA2a deficiency typically results in impaired Ca²⁺ release and accelerated fatigue.

Muscle fatigue Store-operated calcium entry Knockout mouse model

Sarcalumenin Directly Stabilizes SERCA2a Protein: Half-Life Extension by 2.5-Fold

Sarcalumenin directly interacts with SERCA2a and significantly prolongs its protein half-life, a unique property not shared by calsequestrin or other luminal Ca²⁺-binding proteins. Co-expression of SAR with SERCA2a in HEK293T cells extended SERCA2a protein half-life by approximately 2.5-fold compared to SERCA2a expressed alone [1]. Furthermore, SAR co-expression augmented SERCA2a-mediated Ca²⁺ uptake activity, and SAR was co-immunoprecipitated with SERCA2a from both transfected cells and native ventricular muscle [2]. In SAR-knockout mice, SERCA2a protein levels were significantly downregulated under stress conditions (pressure overload, aging, endurance exercise), whereas SERCA2a mRNA remained unchanged, confirming post-translational stabilization [3]. In contrast, calsequestrin does not interact with SERCA2a nor influence its protein stability.

SERCA2a Protein stability Cardiac calcium handling

Cardiac vs. Skeletal Muscle Sarcalumenin: Isoform-Specific Structural and Functional Differences

Cardiac sarcalumenin is a structurally and functionally distinct isoform from skeletal muscle sarcalumenin, an important consideration for tissue-specific experimental design. Cardiac sarcalumenin differs from the skeletal muscle protein in electrophoretic mobility, immunological cross-reactivity, peptide maps, phosphopeptide maps, and amino acid sequence [1]. Functionally, cardiac sarcalumenin undergoes phosphorylation by endogenous casein kinase II (CK II), and this phosphorylation is coupled to modulation of ryanodine receptor (RyR2) properties—specifically, sarcalumenin phosphorylation is associated with a 6.6-fold decrease in RyR2 Ca²⁺-binding affinity and an 18-fold decrease in ryanodine-binding affinity [2]. Skeletal muscle sarcalumenin does not exhibit this same phosphorylation-dependent RyR modulation. Additionally, sarcalumenin from different species (ground squirrel, rat, rabbit) exhibits isoform heterogeneity with molecular masses of 130, 145, and 160 kDa, whereas calsequestrin shows conserved 63 kDa across all three species [3].

Tissue-specific isoforms Protein phosphorylation Ryanodine receptor modulation

Optimal Research Applications for Sarcalumenin CAS 126469-70-3 Based on Differential Evidence


Cardiac SERCA2a Stability and Heart Failure Research

Investigate the molecular mechanisms of SERCA2a protein degradation and stabilization in cardiac pathophysiology. Sarcalumenin is the only known luminal SR protein that directly binds and stabilizes SERCA2a, prolonging its half-life by ~2.5-fold [1]. SAR knockout or knockdown models are essential for studying SERCA2a downregulation in pressure overload, aging, and exercise-induced cardiac stress, where SAR deficiency leads to exacerbated SERCA2a protein loss and cardiac dysfunction [2]. Use cardiac-specific sarcalumenin reagents, as skeletal muscle sarcalumenin differs structurally and functionally [3].

Store-Operated Calcium Entry (SOCE) Regulation in Skeletal Muscle

Elucidate the role of luminal SR Ca²⁺ buffering in SOCE activation and muscle fatigue resistance. Sarcalumenin knockout mice exhibit uniquely enhanced fatigue resistance due to altered SOCE, a phenotype not observed with calsequestrin or other SR Ca²⁺-binding protein manipulations [1]. SAR acts as a negative regulator of SOCE, and its ablation triggers compensatory changes in Ca²⁺ regulatory proteins [2]. This model is valuable for identifying novel SOCE modulators and understanding the interplay between SR Ca²⁺ buffering and plasma membrane Ca²⁺ entry pathways.

Longitudinal SR Ca²⁺ Handling and SERCA Pump Function

Examine the spatial organization of SR Ca²⁺ cycling, specifically the role of longitudinal SR in Ca²⁺ reuptake and shuttling. Sarcalumenin is the predominant Ca²⁺-binding protein of longitudinal SR, with a low Ca²⁺ affinity (Kd ~300–600 µM) that facilitates mobile Ca²⁺ shuttling to SERCA pumps [1]. Unlike calsequestrin, which is restricted to junctional SR terminal cisternae, sarcalumenin colocalizes with SERCA2a in longitudinal SR membranes [2]. SAR-deficient models show impaired Ca²⁺ uptake and slowed relaxation phases, confirming its role in maintaining efficient SERCA-mediated Ca²⁺ sequestration [3].

Tissue-Specific SR Ca²⁺-Binding Protein Expression and Disease

Profile SR Ca²⁺-handling protein expression changes in muscular dystrophy, cardiomyopathy, and aging. Sarcalumenin is drastically reduced (along with calsequestrin) in dystrophin-deficient cardiac muscle, linking SAR loss to abnormal Ca²⁺ buffering and disease pathogenesis [1]. In aging hearts, SAR protein downregulation precedes SERCA2a downregulation, positioning SAR as an early biomarker of age-related SR dysfunction [2]. Sarcalumenin exhibits species- and tissue-specific isoforms (130, 145, 160 kDa variants), making it a sensitive indicator of SR remodeling in comparative physiology studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for sarcalumenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.